4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
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Overview
Description
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and radical functionalization can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reducing agents can be used to modify the compound’s functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infectious diseases due to its antimicrobial activity.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes involved in the bacterial cell wall synthesis . The compound’s structure allows it to form stable interactions with these enzymes, thereby disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antituberculosis activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Known for their broad spectrum of biological activity, including antibacterial, antifungal, and antiviral properties.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to its dual heterocyclic structure, which imparts a distinct set of chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C12H12N4S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-7-3-4-16-10(5-7)14-8(2)11(16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
ZRCXPWKXMLMHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C |
Origin of Product |
United States |
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